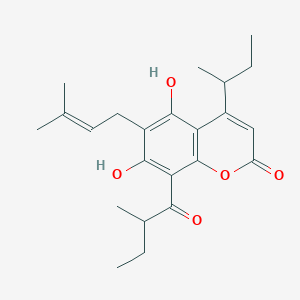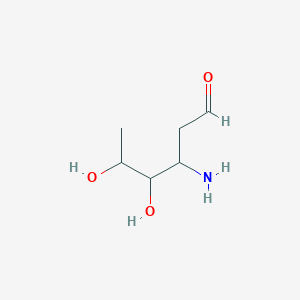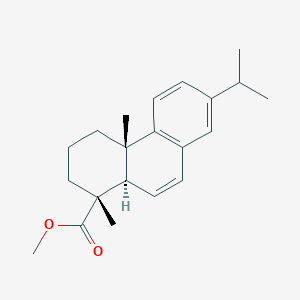
Acetanilide, 2,2,3',5'-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2,2,3',5'-tetrachloro- is a chemical compound that has been used in various scientific research applications. It is a derivative of acetanilide, which is a widely used organic compound in the pharmaceutical and chemical industries. Acetanilide, 2,2,3',5'-tetrachloro- has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mécanisme D'action
Acetanilide, 2,2,3',5'-tetrachloro- has been shown to have a mechanism of action that involves the inhibition of enzymes involved in the synthesis of nucleic acids. It has been found to inhibit the activity of DNA polymerase, which is an enzyme involved in the replication of DNA. This inhibition leads to the suppression of DNA synthesis and cell division, making it an effective anticancer agent.
Effets Biochimiques Et Physiologiques
Acetanilide, 2,2,3',5'-tetrachloro- has been found to have several biochemical and physiological effects. It has been shown to have antitumor and anticancer activity, as well as antimicrobial activity against various bacteria and fungi. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Acetanilide, 2,2,3',5'-tetrachloro- has several advantages and limitations for lab experiments. Its high solubility in organic solvents makes it easy to handle and use in various reactions. However, its toxicity and potential for carcinogenicity make it a hazardous material to work with, requiring proper safety precautions and handling.
Orientations Futures
Acetanilide, 2,2,3',5'-tetrachloro- has several potential future directions for research. It could be further studied for its anticancer and antimicrobial properties, as well as its potential for the treatment of pain and inflammation. Its mechanism of action could also be further elucidated, and its use as a catalyst in chemical reactions could be explored. Additionally, its potential for use in the synthesis of other organic compounds and as a stabilizer for polymers could be further investigated.
Conclusion
Acetanilide, 2,2,3',5'-tetrachloro- is a chemical compound that has been extensively studied for its scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored. Further research into its potential uses and properties could lead to new discoveries and applications in various fields of science and technology.
Méthodes De Synthèse
Acetanilide, 2,2,3',5'-tetrachloro- can be synthesized by several methods, including the reaction of acetanilide with thionyl chloride and chlorinating agents such as chlorine or phosphorus pentachloride. The reaction typically proceeds in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Applications De Recherche Scientifique
Acetanilide, 2,2,3',5'-tetrachloro- has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor for the synthesis of other organic compounds, and as a starting material for the preparation of pharmaceuticals. It has also been used as a catalyst in chemical reactions and as a stabilizer for polymers.
Propriétés
Numéro CAS |
17641-00-8 |
|---|---|
Nom du produit |
Acetanilide, 2,2,3',5'-tetrachloro- |
Formule moléculaire |
C8H5Cl4NO |
Poids moléculaire |
272.9 g/mol |
Nom IUPAC |
2,2-dichloro-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-4-1-5(10)3-6(2-4)13-8(14)7(11)12/h1-3,7H,(H,13,14) |
Clé InChI |
SSDPYDABCUKLMX-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(Cl)Cl |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)NC(=O)C(Cl)Cl |
Autres numéros CAS |
17641-00-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



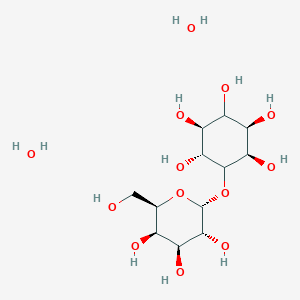
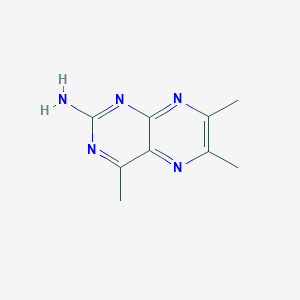

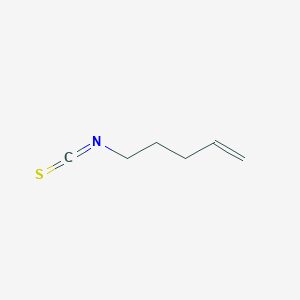
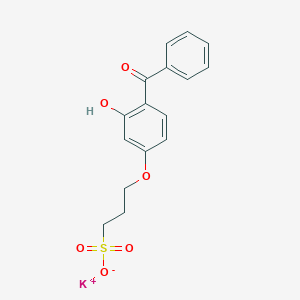
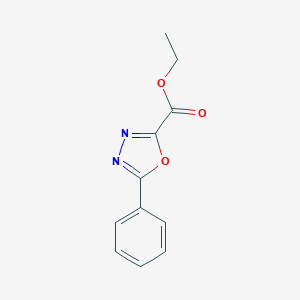
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)


